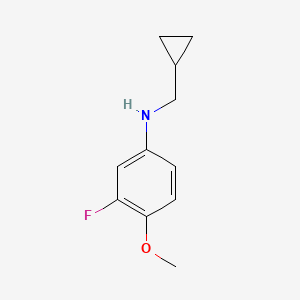

N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline

Description

N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline is an aromatic amine derivative featuring a cyclopropylmethyl group attached to the nitrogen atom of a substituted aniline ring. The aniline moiety is further modified with a fluorine atom at the 3-position and a methoxy group at the 4-position. This compound is of interest in medicinal and agrochemical research due to the unique electronic and steric properties imparted by its substituents. The cyclopropylmethyl group enhances metabolic stability, while the fluorine and methoxy groups modulate electron density and lipophilicity, influencing reactivity and biological interactions.

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline |

InChI |

InChI=1S/C11H14FNO/c1-14-11-5-4-9(6-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |

InChI Key |

HIONXTJEHLAVOO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC2CC2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methoxyaniline.

Cyclopropylmethylation: The aniline is subjected to cyclopropylmethylation using cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles such as solvent recycling and waste minimization can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders or cancer.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can serve as a probe to study biological pathways and interactions, especially those involving amine receptors.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline involves its interaction with specific molecular targets such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity and selectivity of the compound towards its target. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological systems. The methoxy group can contribute to the compound’s solubility and overall pharmacokinetic profile.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The table below compares key structural and physicochemical properties of N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline with analogs from literature:

Key Observations:

- Electron-Donating/Withdrawing Effects: The 3-fluoro group (electron-withdrawing) and 4-methoxy group (electron-donating) create a polarized aromatic ring, distinct from 3-chloro substituents in cyprofuram or phthalimide derivatives. This polarity may enhance binding specificity in biological targets compared to non-fluorinated analogs.

- This contrasts with cyprofuram’s cyclopropanecarboxamide, where the cyclopropane is part of the acyl group, influencing enzyme interactions.

Biological Activity

N-(Cyclopropylmethyl)-3-fluoro-4-methoxyaniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group attached to an aniline structure, with a fluorine atom at the 3-position and a methoxy group at the 4-position of the aromatic ring. Its molecular formula is CHFNO\ and it has a molecular weight of approximately 195.23 g/mol. The presence of the cyclopropylmethyl group contributes to steric hindrance, while the fluorine and methoxy groups influence its electronic properties, enhancing its potential for biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of neurological disorders and cancer treatment. Its ability to interact with specific biological receptors and enzymes suggests potential therapeutic effects. Here are some key findings from recent studies:

- Cholinesterase Inhibition : Similar compounds have shown activity as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. Studies suggest that modifications in the structure can enhance binding affinity and selectivity towards acetylcholinesterase .

- Anticancer Properties : Preliminary data indicate that this compound may inhibit cell proliferation in various cancer cell lines, including human myeloid leukemia cells (U937). The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy against different cancer types .

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Aniline Derivative : Starting from an appropriate aniline precursor.

- Introduction of Cyclopropylmethyl Group : This can be achieved through nucleophilic substitution reactions.

- Fluorination and Methoxylation : Using reagents like potassium fluoride for fluorination and methanol under acidic conditions for methoxy group introduction.

The reaction conditions often require organic solvents such as dichloromethane, with controlled temperatures between room temperature and 40°C, and reaction times ranging from 12 to 24 hours.

Interaction Studies

Understanding the interactions between this compound and biological macromolecules is crucial for elucidating its mechanisms of action:

- Binding Affinity : Studies have shown that the cyclopropylmethyl group enhances binding properties to various enzymes and receptors, potentially influencing their activity.

- Selectivity : The fluorine atom modulates reactivity, allowing for selective interactions that could minimize side effects while maximizing therapeutic efficacy.

Case Studies

Several case studies highlight the compound's biological activity:

- Inhibition of Cholinesterases : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of acetylcholinesterase, with IC50 values comparable to established drugs like tacrine .

- Anticancer Activity : In vitro studies showed that certain structural analogs significantly inhibited U937 cell proliferation without cytotoxic effects on normal cells, indicating a favorable therapeutic index .

Comparative Analysis

A comparison with structurally related compounds can provide insights into the unique properties of this compound:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Potential cholinesterase inhibitor | TBD | Ongoing SAR studies |

| Tacrine | Cholinesterase inhibitor | ~0.5 | Established drug for Alzheimer's |

| Other Fluorinated Anilines | Variable inhibition across targets | TBD | Dependent on specific substitutions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.